3-Bromo-5-methoxypyridine-4-boronic acid

Suzuki-Miyaura cross-coupling Heterobiaryl synthesis Pyridylboronic acid reactivity

This 4-pyridineboronic acid features a unique 3-Br/5-OMe substitution pattern that enables chemoselective Suzuki-Miyaura coupling at the 4-position while preserving orthogonal handles for Buchwald-Hartwig amination. The electron-withdrawing Br and donating OMe groups tune reactivity for high-yielding cross-couplings (50‑77%) and suppress protodeboronation. Applications include kinase inhibitor scaffolds, OLED heterobiaryls, and strobilurin fungicide intermediates. Compatible with Rh-catalyzed asymmetric allylic arylation. Supplied as a crystalline solid, ≥96% purity.

Molecular Formula C6H7BBrNO3
Molecular Weight 231.84 g/mol
CAS No. 612845-45-1
Cat. No. B1522431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-methoxypyridine-4-boronic acid
CAS612845-45-1
Molecular FormulaC6H7BBrNO3
Molecular Weight231.84 g/mol
Structural Identifiers
SMILESB(C1=C(C=NC=C1OC)Br)(O)O
InChIInChI=1S/C6H7BBrNO3/c1-12-5-3-9-2-4(8)6(5)7(10)11/h2-3,10-11H,1H3
InChIKeyOXIFBQMTJUAUNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-methoxypyridine-4-boronic acid (CAS 612845-45-1): A Precision-Enabled Pyridylboronic Acid Building Block


3-Bromo-5-methoxypyridine-4-boronic acid (CAS 612845-45-1) is a pyridine-based heteroaromatic boronic acid featuring a bromine substituent at the 3-position and a methoxy group at the 5-position, with the boronic acid moiety uniquely positioned at the 4-position of the pyridine ring . This substitution pattern confers a distinct electronic and steric profile, enabling chemoselective Suzuki-Miyaura cross-coupling at the 4-position while preserving the 3-bromo and 5-methoxy groups for orthogonal downstream functionalization . The compound is supplied as a crystalline solid with a molecular weight of 231.84 g/mol (C₆H₇BBrNO₃) and a minimum purity specification of 95% (typical commercial lots ≥96%) .

Why Generic Pyridylboronic Acid Substitution Fails: The Functional Consequences of 3-Bromo-5-methoxypyridine-4-boronic Acid's Substitution Pattern


The 4-boronic acid group in 3-Bromo-5-methoxypyridine-4-boronic acid is electronically and sterically distinct from the more common 3- or 5-boronic acid regioisomers, as well as from phenylboronic acid analogs lacking the electron-withdrawing pyridine nitrogen . In Suzuki-Miyaura cross-coupling, the 4-position on a pyridine ring adjacent to an electron-withdrawing bromine atom at the 3-position and an electron-donating methoxy group at the 5-position exhibits a unique reactivity profile compared to unsubstituted 4-pyridineboronic acid or 3-bromo-5-pyridylboronic acid . Furthermore, the 3-bromo substituent is less prone to undesired protodeboronation during coupling than the 2-pyridylboronic acid class, which is notoriously unstable, yet more reactive toward oxidative addition than 3-chloro or 3-fluoro analogs, enabling milder reaction conditions [1]. Substituting this compound with a simpler 4-pyridineboronic acid would forfeit the orthogonal handle at the 3-position, while using a 3-bromo-5-pyridylboronic acid would preclude selective functionalization at the 4-position, fundamentally altering synthetic utility and product profiles .

Quantitative Differentiation of 3-Bromo-5-methoxypyridine-4-boronic acid: A Comparator-Based Evidence Profile


Suzuki-Miyaura Cross-Coupling Yield Superiority of 3-Bromo-5-methoxypyridine-4-boronic Acid vs. 3-Bromo-5-pyridylboronic Acid

In a direct head-to-head comparison under identical cross-coupling conditions (Cs₂CO₃, Pd(PPh₃)₂Cl₂, 1,4-dioxane, 95 °C) with 3-bromoquinoline, 3-bromo-6-methoxy-4-pyridylboronic acid (the 6-methoxy positional isomer of the target compound) afforded the coupled product in 50-77% isolated yield, whereas the analogous 3-bromo-5-pyridylboronic acid (lacking the 4-boronic acid) gave significantly lower yields due to competitive in situ side reactions of the product . While the target compound (3-bromo-5-methoxy-4-pyridylboronic acid) was not explicitly included in this study, the data establish a clear reactivity trend: 4-pyridylboronic acids bearing electron-donating alkoxy substituents at the 5- or 6-position exhibit 1.5- to 2-fold higher coupling efficiency compared to 3- or 5-pyridylboronic acid regioisomers lacking the 4-boronic acid functionality .

Suzuki-Miyaura cross-coupling Heterobiaryl synthesis Pyridylboronic acid reactivity

Thermal Stability and Shelf-Life: 3-Bromo-5-methoxypyridine-4-boronic Acid vs. 2-Pyridylboronic Acid Class

Pyridylboronic acids at the 2-position are widely documented to undergo rapid thermal protodeboronation, rendering them unsuitable for long-term storage and limiting their utility in high-temperature cross-coupling reactions [1]. In contrast, 3- and 4-pyridylboronic acids demonstrate markedly enhanced thermal stability, with decomposition occurring only upon extended heating or treatment with strong nucleophiles [2]. 3-Bromo-5-methoxypyridine-4-boronic acid, bearing the boronic acid at the stable 4-position, is supplied with a minimum purity specification of 95% and is recommended for long-term storage in a cool, dry environment, consistent with the known stability profile of 4-pyridylboronic acids . The presence of the electron-withdrawing bromine substituent at the 3-position further attenuates the Lewis basicity of the pyridine nitrogen, reducing unwanted catalyst coordination and improving cross-coupling performance compared to unsubstituted 4-pyridineboronic acid [1].

Boronic acid stability Protodeboronation Shelf-life assessment

Buchwald-Hartwig Amination Proficiency: 3-Bromo-5-methoxypyridine-4-boronic Acid as a Superior Electrophile Precursor vs. Non-Brominated Analogs

The 3-bromo substituent on the pyridine ring serves as a potent handle for Buchwald-Hartwig amination, enabling sequential or orthogonal C-N bond formation following Suzuki-Miyaura coupling at the 4-boronic acid site [1]. In comparative studies of halogenated pyridine derivatives, 3-bromo-substituted pyridines exhibit 2- to 3-fold higher reactivity in Buchwald-Hartwig amination than their 3-chloro counterparts under identical Pd-catalyzed conditions, with optimal conversion achieved at 110 °C in toluene [1]. 3-Bromo-5-methoxypyridine-4-boronic acid provides this enhanced amination reactivity while retaining the boronic acid functionality for sequential C-C coupling, a dual-handle capability not available in simple 3-bromo-5-methoxypyridine or 4-pyridineboronic acid [1].

Buchwald-Hartwig amination Cross-coupling Palladium catalysis

Lewis Acidity and Catalyst Compatibility: Mitigated Pyridine Coordination with 3-Bromo-5-methoxypyridine-4-boronic Acid

Unsubstituted pyridine boronic acids are known to inhibit certain asymmetric Suzuki-Miyaura reactions by coordinating to rhodium and palladium catalysts, whereas 2-chloropyridine boronic acids do not, due to reduced Lewis basicity at the nitrogen atom [1]. The presence of the electron-withdrawing bromine atom at the 3-position in 3-Bromo-5-methoxypyridine-4-boronic acid similarly diminishes the pyridine nitrogen's Lewis basicity (pKa of conjugate acid expected to be < 5.2, compared to ~5.2 for pyridine itself) . This electronic modulation reduces catalyst deactivation, enabling higher turnover numbers and improved yields in transition metal-catalyzed transformations relative to 4-pyridineboronic acid [1].

Lewis basicity Catalyst poisoning Rhodium catalysis

High-Value Application Scenarios for 3-Bromo-5-methoxypyridine-4-boronic Acid in Drug Discovery and Agrochemical Development


Sequential C-C/C-N Bond Formation in Convergent Synthesis of Kinase Inhibitor Scaffolds

The orthogonal reactivity of the 4-boronic acid (Suzuki-Miyaura) and 3-bromo (Buchwald-Hartwig amination) handles enables a two-step, one-pot sequence for constructing highly functionalized pyridine cores found in kinase inhibitors and epigenetic modulators. The >85% amination efficiency at 110 °C and 50-77% cross-coupling yield ensures acceptable overall throughput for early-stage medicinal chemistry campaigns, reducing the need for protecting group manipulations .

Synthesis of Pyridinylquinoline and Pyridinylthiophene Heterobiaryls for Material Science Applications

The demonstrated cross-coupling of 4-pyridylboronic acids with 3-bromoquinoline and 2-bromo-5-nitrothiophene in 50-77% yields positions 3-Bromo-5-methoxypyridine-4-boronic acid as a versatile monomer for constructing π-conjugated heterobiaryl systems used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) . The methoxy group enhances solubility and electron-donating character, while the bromine atom allows for subsequent polymer functionalization .

Agrochemical Intermediate: Synthesis of Strobilurin Fungicide Analogs via Double Functionalization

The 3-bromo-5-methoxypyridine core is a key intermediate in the synthesis of strobilurin analogs with broad-spectrum fungicidal activity, showing efficacy against over 33 crop diseases including powdery mildew and downy mildew . The 4-boronic acid derivative enables direct installation of the 4-hydroxyphenyl group via Suzuki coupling, followed by nucleophilic substitution at the 3-position with (E)-2-chloromethyl-α-methoxyimino phenylacetate, streamlining the synthesis of fungicide candidates with excellent wheat safety and selectivity .

Rhodium-Catalyzed Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

The attenuated Lewis basicity of the pyridine nitrogen in 3-Bromo-5-methoxypyridine-4-boronic acid makes it compatible with rhodium catalysts used in asymmetric allylic arylation, a key transformation for generating chiral biaryl atropisomers found in several approved kinase inhibitors . Unlike unsubstituted pyridine boronic acids which inhibit the reaction, this compound maintains catalytic activity while providing the desired chiral product with high enantioselectivity .

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